Home > Products > Screening Compounds P39974 > Levonadifloxacin Arginine Salt
Levonadifloxacin Arginine Salt - 627891-34-3

Levonadifloxacin Arginine Salt

Catalog Number: EVT-272651
CAS Number: 627891-34-3
Molecular Formula: C25H37FN6O7
Molecular Weight: 552.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levonadifloxacin is a broad-spectrum fluoroquinolone antibiotic potentially for the treatment of staphylococci.
Overview

Levonadifloxacin arginine salt is a novel antibiotic compound derived from nadifloxacin, specifically designed to enhance its efficacy against methicillin-resistant Staphylococcus aureus infections. This compound is classified as a fluoroquinolone, which are broad-spectrum antibacterial agents known for their ability to target bacterial DNA synthesis. The arginine salt form of levonadifloxacin improves its solubility and stability, making it more effective in clinical applications.

Source and Classification

Levonadifloxacin is synthesized from nadifloxacin, a fluoroquinolone antibiotic. The arginine salt form enhances its pharmacological properties. This compound falls under the category of synthetic antibiotics and is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus. It has been granted Qualified Infectious Disease Product designation by the U.S. Food and Drug Administration for its potential in treating serious bacterial infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of levonadifloxacin arginine salt involves several key steps:

  1. Starting Materials: The synthesis begins with 5,6-difluoro-1,2,3,4-tetrahydro-2-quinolone as the primary precursor.
  2. Reagents: L-arginine is utilized to form the salt, enhancing the solubility and stability of the active pharmaceutical ingredient.
  3. Procedure:
    • The precursor is reacted with L-arginine in an organic solvent (such as acetone or acetonitrile) to form a solution.
    • The mixture is heated to facilitate dissolution and then cooled to promote crystallization.
    • The crystalline product is isolated through filtration and dried under reduced pressure at controlled temperatures .

This process enables the production of a highly pure and stable form of levonadifloxacin that can be used in pharmaceutical formulations.

Molecular Structure Analysis

Structure and Data

Levonadifloxacin arginine salt can be represented by its molecular formula C21H23F2N3O3C_{21}H_{23}F_{2}N_{3}O_{3} when considering its active component. The structure features a benzoquinolizine core that is characteristic of fluoroquinolones, with additional functional groups that enhance its antibacterial activity.

The molecular structure includes:

  • A fluorinated ring system.
  • An amino acid moiety (L-arginine), which contributes to its solubility and pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the formation of levonadifloxacin arginine salt is an acid-base reaction between nadifloxacin (as a weak acid) and L-arginine (as a base). This reaction leads to the formation of the salt, which can be represented as:

Nadifloxacin+L arginineLevonadifloxacin arginine salt\text{Nadifloxacin}+\text{L arginine}\rightarrow \text{Levonadifloxacin arginine salt}

This reaction not only enhances solubility but also modifies the pharmacological profile of nadifloxacin, allowing for improved absorption and bioavailability in clinical settings .

Mechanism of Action

Process and Data

Levonadifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. By binding to these enzymes, levonadifloxacin disrupts DNA supercoiling, leading to bacterial cell death.

The mechanism can be summarized as follows:

  1. Inhibition of DNA Gyrase: Prevents the relaxation of supercoiled DNA necessary for replication.
  2. Inhibition of Topoisomerase IV: Disrupts the separation of replicated chromosomal DNA during cell division.

This dual-target mechanism contributes to its broad-spectrum activity against various bacterial strains, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levonadifloxacin arginine salt exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous environments due to the presence of L-arginine.
  • Stability: Improved stability under various humidity conditions compared to other forms of nadifloxacin.
  • Crystallinity: High degree of crystallinity facilitates easier formulation into pharmaceutical products.

These properties are critical for ensuring effective delivery and therapeutic action in clinical applications .

Applications

Scientific Uses

Levonadifloxacin arginine salt is primarily used in treating acute bacterial skin and skin structure infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus. Its broad-spectrum activity makes it suitable for various clinical scenarios where conventional antibiotics may fail due to resistance issues.

In addition to its therapeutic applications, ongoing research aims to explore its efficacy against other bacterial pathogens and potential use in combination therapies to combat antibiotic resistance effectively .

Introduction to Levonadifloxacin Arginine Salt

Levonadifloxacin arginine salt represents a novel therapeutic advancement in the benzoquinolizine subclass of quinolone antibiotics. Developed as the L-arginine salt of the active S(–) isomer of nadifloxacin, this compound (chemical name: S-(–)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid L-arginine salt tetrahydrate) addresses critical limitations of earlier fluoroquinolones. Its molecular structure features a non-basic hydroxypiperidine side chain and a benzoquinolizine core, distinguishing it from conventional quinolones like ciprofloxacin or levofloxacin [1] [3]. The arginine salt formulation (WCK 771) was specifically engineered to enhance aqueous solubility and pharmacokinetic properties, enabling intravenous administration for systemic infections [6] [10]. This compound and its oral prodrug alalevonadifloxacin (WCK 2349) were developed by Wockhardt Ltd. to combat multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), where existing therapies face resistance limitations [1] [2].

Historical Development of Benzoquinolizine Quinolones

The benzoquinolizine quinolone scaffold emerged from systematic efforts to overcome resistance mechanisms in Gram-positive bacteria. Early quinolones like nadifloxacin (a racemic topical agent) showed anti-staphylococcal potential but lacked systemic applicability due to poor solubility and bioavailability [7]. In the 2000s, stereoselective synthesis resolved nadifloxacin into its enantiomers, revealing the S(–) isomer (levonadifloxacin) as 64–256 times more potent than the R(+) form and twice as active as the racemate against S. aureus [1] [10]. This discovery prompted the development of systemic formulations.

Table 1: Evolution of Benzoquinolizine Quinolones

CompoundKey FeatureLimitationAdvancement in Levonadifloxacin
Nadifloxacin (Racemic)Topical anti-acne activityPoor solubility; no systemic efficacyChiral resolution to active S(–) isomer
S(–)-NadifloxacinSuperior Gram-positive activityLow water solubilityArginine salt formulation (WCK 771)
WCK 771IV administration; acidic pH stabilityNo oral optionProdrug (alalevonadifloxacin) with 90% bioavailability

Structural optimization focused on the C-7 piperidine side chain and quinolone core. Unlike classical quinolones with basic side chains (e.g., piperazinyl moieties), levonadifloxacin’s non-basic 4-hydroxypiperidine remains unionized in acidic environments (e.g., phagolysosomes or infected tissues), enhancing intracellular penetration and biofilm activity [1] [3]. Preclinical studies confirmed potent activity against quinolone-resistant MRSA, attributed to preferential DNA gyrase targeting—diverging from topoisomerase IV inhibition typical of older fluoroquinolones [1] [8]. The synthesis of 64 prodrug candidates ultimately yielded alalevonadifloxacin, an L-alanine ester enabling oral delivery [7].

Role of Arginine in Pharmaceutical Salt Formulations

Arginine was strategically selected as a counterion for levonadifloxacin to overcome critical physicochemical barriers. The free acid form of levonadifloxacin exhibits poor aqueous solubility (<0.1 mg/mL), precluding intravenous formulation [6] [10]. Arginine, a basic amino acid (pKa ~12.5), forms a stable salt via proton transfer with the carboxylic acid group of levonadifloxacin, significantly enhancing solubility to >100 mg/mL in water [6] [10]. This allows high-concentration injections suitable for clinical dosing.

Table 2: Pharmaceutical Advantages of Arginine Salt Formulation

PropertyFree Acid FormArginine Salt (WCK 771)Clinical Impact
Aqueous solubility<0.1 mg/mL>100 mg/mLEnables IV infusion; rapid systemic delivery
BioavailabilityNegligible (IV not feasible)100% (IV)Predictable pharmacokinetics
Crystal structureAmorphousTetrahydrate crystallineImproved stability; scalable manufacturing
pH stabilityDegrades below pH 5Stable at pH 3–7Compatibility with physiological fluids

Beyond solubility, arginine improves pharmacokinetics:

  • Plasma Exposure: The salt formulation achieves peak plasma concentrations (Cmax) of 16.5–20.0 mg/L after IV administration, with an area under the curve (AUC) of 116–130 mg·h/L—values critical for bactericidal efficacy [5] [6].
  • Tissue Penetration: Arginine enhances distribution to infection sites. Unbound levonadifloxacin concentrations in epithelial lining fluid (ELF) and alveolar macrophages exceed plasma levels by 7.66-fold and 1.58-fold, respectively, supporting utility in respiratory infections [5].
  • Metabolic Stability: Unlike ester prodrugs, the arginine salt undergoes minimal cytochrome P450 metabolism. >70% is excreted as levonadifloxacin sulfate conjugate, reducing drug-interaction risks [3] [6].

The crystalline tetrahydrate form (patented in U.S. 6,664,267) offers superior stability over anhydrous or monohydrate variants, ensuring shelf-life and dose consistency [10].

Clinical Significance of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

MRSA remains a global healthcare crisis due to multidrug resistance and mortality rates 64% higher than methicillin-susceptible S. aureus [1] [2]. In India, MRSA prevalence ranges from 25–50% of S. aureus isolates, with limited oral therapeutic options [3]. Current standards (vancomycin, linezolid, daptomycin) face challenges:

  • Vancomycin: Rising MICs ("MIC creep"), nephrotoxicity, and poor lung penetration [3].
  • Linezolid: Myelosuppression and no bactericidal activity [2].
  • Daptomycin: Inactivated by pulmonary surfactant; not viable for pneumonia [1].

Levonadifloxacin arginine salt addresses these gaps through:

  • Broad Anti-MRSA Activity: MIC90 values of 0.5–1 mg/L against MRSA, quinolone-resistant S. aureus (QRSA), and vancomycin-intermediate strains (VISA), surpassing moxifloxacin (MIC90 2–8 mg/L) and levofloxacin (MIC90 8–32 mg/L) [1] [6].
  • Resistance Suppression: Mutant Prevention Concentration (MPC) against MRSA is 2× MIC, reducing resistance emergence risk. Dual targeting of DNA gyrase and topoisomerase IV also minimizes single-mutation resistance [1] [8].
  • Biofilm and Intracellular Penetration: Retains potency in acidic pH (simulating abscesses) and achieves intracellular concentrations >35× plasma levels, critical for eradicating biofilm-associated and phagocytosed MRSA [1] [2] [5].

Table 3: In Vitro Activity of Levonadifloxacin Against Resistant Gram-Positive Pathogens

PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)Comparator MIC₉₀ (mg/L)
MRSA (Methicillin-Resistant S. aureus)0.51.0Moxifloxacin: 8.0
QRSA (Quinolone-Resistant S. aureus)0.51.0Levofloxacin: 32.0
hVISA (Hetero-VISA)0.250.5Vancomycin: 2.0
VRSA (Vancomycin-Resistant S. aureus)1.02.0Linezolid: 4.0

Phase III trials in India confirmed non-inferiority to linezolid in acute bacterial skin infections and diabetic foot infections, leading to approval for these indications [3]. The U.S. FDA granted Qualified Infectious Disease Product (QIDP) designation in 2014, underscoring its potential against urgent-threat MRSA [2] [10].

Table 4: Key Antibacterial Spectrum of Levonadifloxacin Arginine Salt

Pathogen CategoryRepresentative Susceptible Pathogens
Gram-positive aerobesMRSA, VRSA, Streptococcus pneumoniae (penicillin-resistant), Enterococcus spp.
Gram-negative aerobesHaemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae
AnaerobesClostridium difficile, Bacteroides fragilis
AtypicalsMycoplasma pneumoniae, Legionella pneumophila
Bioterror agentsBacillus anthracis, Yersinia pestis

Compound Names Mentioned:

  • Levonadifloxacin arginine salt
  • WCK 771
  • Alalevonadifloxacin (WCK 2349)
  • S-(–)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid L-arginine salt tetrahydrate
  • Benzoquinolizine quinolone

Properties

CAS Number

627891-34-3

Product Name

Levonadifloxacin Arginine Salt

IUPAC Name

L-arginine compound with (S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (1:1) hydrate

Molecular Formula

C25H37FN6O7

Molecular Weight

552.6

InChI

InChI=1S/C19H21FN2O4.C6H14N4O2.H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t10-;4-;/m00./s1

InChI Key

LPJMHPRTAJJWOG-JSYSIMMRSA-N

SMILES

N[C@@H](CCCNC(N)=N)C(O)=O.O=C(C1=CN2[C@@H](C)CCC3=C2C(C1=O)=CC(F)=C3N4CCC(O)CC4)O.[H]O[H]

Solubility

Soluble in DMSO

Synonyms

WCK-771A; WCK-771; WCK771A; WCK771; WCK 771A; WCK 771

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.